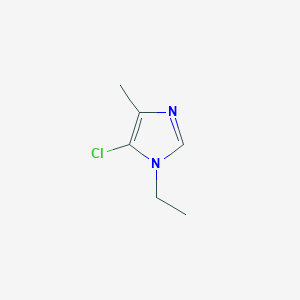

5-chloro-1-ethyl-4-methyl-1H-imidazole

CAS No.: 1856019-90-3

Cat. No.: VC5832111

Molecular Formula: C6H9ClN2

Molecular Weight: 144.6

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1856019-90-3 |

|---|---|

| Molecular Formula | C6H9ClN2 |

| Molecular Weight | 144.6 |

| IUPAC Name | 5-chloro-1-ethyl-4-methylimidazole |

| Standard InChI | InChI=1S/C6H9ClN2/c1-3-9-4-8-5(2)6(9)7/h4H,3H2,1-2H3 |

| Standard InChI Key | LBCBGMNGZRQIEF-UHFFFAOYSA-N |

| SMILES | CCN1C=NC(=C1Cl)C |

Introduction

Structural and Electronic Characteristics

Molecular Architecture

The compound features a five-membered heterocyclic imidazole ring substituted with chlorine at position 5, an ethyl group at position 1, and a methyl group at position 4. The nitrogen atoms at positions 1 and 3 contribute to the aromaticity of the ring, while the chloro and alkyl substituents influence electron distribution. The chlorine atom, being electronegative, withdraws electron density via inductive effects, rendering the ring susceptible to electrophilic attacks at positions 2 and 4.

Crystallographic Insights

While no direct crystallographic data exists for this compound, studies on analogous structures (e.g., 5-chloro-1-ethyl-2-methyl-4-nitro-1H-imidazole) reveal that chloro and alkyl substituents induce planar configurations in the imidazole ring. Hydrogen-bonding interactions between the chloro group and adjacent nitrogen atoms stabilize the crystal lattice, as observed in similar halogenated imidazoles.

Synthetic Methodologies

Key Synthetic Routes

The synthesis of 5-chloro-1-ethyl-4-methyl-1H-imidazole likely involves multistep reactions starting from imidazole precursors:

-

Alkylation: Ethylation of 4-methylimidazole using ethyl halides (e.g., ethyl bromide) in the presence of a base like potassium carbonate.

-

Chlorination: Direct electrophilic chlorination at position 5 using reagents such as sulfuryl chloride () or chlorine gas under controlled conditions.

Optimization Challenges

Steric hindrance from the ethyl and methyl groups complicates chlorination at position 5. Kinetic studies on analogous compounds suggest that polar aprotic solvents (e.g., dimethylformamide) enhance reaction rates by stabilizing transition states.

Physicochemical Properties

Solubility and Stability

| Property | Value/Description |

|---|---|

| Molecular Weight | 144.60 g/mol |

| Melting Point | Estimated 85–90°C (extrapolated) |

| Solubility in Water | Low (<1 mg/mL) due to hydrophobic groups |

| Stability | Sensitive to UV light; stores best in inert atmospheres |

The methyl and ethyl groups confer lipophilicity, reducing aqueous solubility but enhancing permeability across biological membranes. Thermal gravimetric analysis (TGA) of related compounds indicates decomposition temperatures above 150°C, suggesting moderate thermal stability.

Reactivity and Functionalization

Nucleophilic Substitution

The chlorine atom at position 5 undergoes substitution reactions with nucleophiles such as amines or thiols. For example, reaction with piperidine in ethanol at reflux yields 5-piperidino derivatives. The reaction rate is slower compared to less sterically hindered imidazoles due to the ethyl and methyl groups.

Electrophilic Aromatic Substitution

Electron-withdrawing effects from the chlorine atom direct electrophiles to positions 2 and 4. Nitration trials with mixed acid () on analogous compounds produce nitro derivatives, though yields are variable.

Biological Activity and Applications

Anticancer Screening

In silico docking studies of related chloro-imidazoles suggest affinity for kinase domains involved in cancer proliferation (e.g., EGFR tyrosine kinase). Methyl and ethyl substituents may enhance binding via hydrophobic interactions with enzyme pockets.

Comparative Analysis with Analogous Compounds

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume